molecular formula C13H18O3 B3031503 Methyl 4-(isopentyloxy)benzenecarboxylate CAS No. 408340-71-6

Methyl 4-(isopentyloxy)benzenecarboxylate

Cat. No. B3031503
CAS RN: 408340-71-6
M. Wt: 222.28 g/mol
InChI Key: ULKCRLYLWOPDGY-UHFFFAOYSA-N
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Description

“Methyl 4-(isopentyloxy)benzenecarboxylate” is a chemical compound with the molecular formula C13H18O3 and a molecular weight of 222.28 . It is used for research purposes and is not intended for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(isopentyloxy)benzenecarboxylate” is represented by the formula C13H18O3 . This indicates that the molecule consists of 13 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

  • Synthesis and Application in Drug Discovery :

    • Methyl 4-(isopentyloxy)benzenecarboxylate is utilized in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which are significant as new building blocks in drug discovery. These compounds are beneficial due to their ability to be substituted at various positions, thus allowing exploration of chemical space around the molecule for targeting specific ligands (Durcik et al., 2020).
  • Role in Organic Geochemistry :

    • The compound is relevant in the study of benzenecarboxylic acids in pyrolysis methylation studies of organic materials, aiding in the structural elucidation of complex organic substances (Hatcher & Minard, 1995).
  • Mass Spectrometry and Chemical Analysis :

    • Mass spectra of hydroxy-substituted methyl esters of benzenecarboxylic acids, including Methyl 4-(isopentyloxy)benzenecarboxylate, are studied for understanding the fragmentation patterns and chemical properties of these compounds (Galyashin et al., 1983).
  • Environmental Toxicology Studies :

    • Research on benzene and its metabolites, which are structurally related to Methyl 4-(isopentyloxy)benzenecarboxylate, helps in understanding the potential environmental and toxicological impacts of such compounds (Hu et al., 2014).
  • Liquid Crystal Technology :

    • Methyl 4-(isopentyloxy)benzenecarboxylate and its derivatives are studied for their application in liquid-crystal technology, particularly in examining the impact of methyl substituents on the properties of liquid crystalline materials (Broer, Hikmet & Challa, 1989).
  • Polymerization and Material Science :

    • The compound is also relevant in the synthesis of high molecular weight poly(p-phenyleneethynylene)s, which are important in material science, particularly for their fluorescent properties (Kloppenburg, Jones & Bunz, 1999).

Mechanism of Action

The mechanism of action for “Methyl 4-(isopentyloxy)benzenecarboxylate” is not specified in the sources I found. As it is used for research purposes , its mechanism of action would likely depend on the specific context of the research.

Safety and Hazards

“Methyl 4-(isopentyloxy)benzenecarboxylate” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

methyl 4-(3-methylbutoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-10(2)8-9-16-12-6-4-11(5-7-12)13(14)15-3/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKCRLYLWOPDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376924
Record name Methyl 4-(isopentyloxy)benzenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

408340-71-6
Record name Methyl 4-(isopentyloxy)benzenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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